(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
Description
Introduction to (5R,6R,7S,9S)-Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
Historical Context of Bicyclic and Polycyclic Ketone Derivatives
The study of strained polycyclic ketones traces its origins to 19th-century investigations into terpene derivatives and coal tar byproducts. Leopold Gmelin’s systematization of ketone chemistry in 1848 laid foundational terminology, though synthetic access to complex frameworks remained limited until mid-20th-century advances in transition-metal catalysis. Early breakthroughs included the 1931 structural elucidation of dicyclopentadiene by Alder, which demonstrated the kinetic preference for endo stereochemistry in fused bicyclic systems—a phenomenon later observed in pentacyclic ketone dimerization.
The 1960s marked a turning point with the development of stereocontrolled syntheses for bicyclo[2.2.1]heptanones, as exemplified by the acetylated derivatives characterized by House and Blankley. These methodologies enabled systematic exploration of strain effects on ketone reactivity, culminating in the 1983 discovery that diazomethane inserts into 1,4-bishomocubanone’s carbonyl groups to generate homologated polycycles—a key precedent for modern pentacyclic syntheses. Contemporary advances leverage enzymatic systems like Thermophilic fungal monooxygenases, which achieve site-selective oxidations in polycyclic frameworks through steric and electronic recognition of ketone topology.
Table 1: Milestones in Polycyclic Ketone Chemistry
Significance of Stereochemical Configuration in Pentacyclic Systems
The (5R,6R,7S,9S) stereoisomer exemplifies how precise three-dimensional arrangement governs electronic and steric properties in pentacyclic diketones. X-ray crystallographic analyses reveal proximal C–C bond elongation (1.58–1.62 Å) at the carbene bridgehead positions, contrasting with distal bonds (1.48–1.52 Å)—a distortion attributed to hyperconjugative σ→p orbital donation that stabilizes the singlet state. This structural adaptation reduces angle strain while maintaining conjugation pathways critical for ambiphilic reactivity.
Comparative studies of diastereomers demonstrate that the 5R,6R,7S,9S configuration lowers the singlet-triplet energy gap by 5.6 kcal/mol relative to alternative stereochemical arrangements, as quantified through coupled-cluster calculations. The stereochemical rigidity imposed by the fused ring system also enforces distinct facial selectivity in Diels-Alder reactions, with endo transition states favored by 8.3 kcal/mol due to preorganized orbital alignment.
Key Stereochemical Features:
- Bridgehead Chirality : The 5R and 9S centers enforce a twisted boat conformation in the central bicyclo[2.2.1] subunit, directing carbonyl groups into pseudo-axial orientations.
- Hyperconjugative Stabilization : Natural bond orbital (NBO) analysis identifies 12.8 kcal/mol stabilization from C–C σ→carbonyl π* interactions, maximized in the observed stereoisomer.
- Steric Gating : Molecular dynamics simulations show the 7S configuration creates a 3.2 Å bottleneck that selectively admits linear dienophiles while excluding branched substrates.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1 |
InChI Key |
WTUFOKOJVXNYTJ-LQZKHQHBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a highly strained cage-like framework composed of multiple fused rings, specifically four five-membered rings and one six-membered ring. This intricate structure contributes to its reactivity and potential biological activity.
Case Studies
-
Antitumor Activity :
- A study on structurally related compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models.
- Compounds exhibiting similar structural features have been linked to apoptosis induction in cancer cells.
-
Anti-inflammatory Properties :
- Research into related pentacyclic compounds has shown effectiveness in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Applications in Materials Science
The unique structure of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione allows for exploration in the development of advanced materials.
Potential Uses
- Polymeric Materials : The compound's ability to form stable frameworks can be utilized in creating high-performance polymers with enhanced mechanical properties.
- Nanotechnology : Its cage-like structure may serve as a scaffold for drug delivery systems or as a template for nanomaterials.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can be employed as a building block for constructing complex molecules.
Synthetic Pathways
- Reactivity Patterns : The compound exhibits diverse reactivity due to its strained structure which can facilitate various chemical transformations.
- Comparative Framework : Variations of the compound have been synthesized to explore different functional groups and their effects on reactivity and stability.
Mechanism of Action
The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stereochemical Control
- Cookson’s diketone exhibits stereospecific reactivity. For example, NaBH₄ reduction yields endo,endo-diols due to crystal lattice constraints , while reductive amination with amino alcohols produces oxa-bridged amines (e.g., NGP1-01) via transannular cyclization .
- In contrast, tricyclo[6.2.1.0²,⁷]undeca-4,9-dien-3,6-dione derivatives require epoxidation or Diels-Alder reactions for functionalization, lacking the inherent bridgehead ketone reactivity of Cookson’s diketone .
Catalytic Efficiency
- Microwave-assisted cyanosilylation of Cookson’s diketone monoethylene acetal using Mg/Al hydrotalcite achieves 94.1% yield in 1.5 hours, surpassing traditional thermal methods (88.8% yield in 5 hours) .
- Comparatively, adamantane derivatives often require harsh conditions (e.g., strong acids) for functionalization, limiting their synthetic versatility .
Pharmacological Profiles
Ion Channel Modulation
- NGP1-01 , derived from Cookson’s diketone, inhibits L-type calcium channels (IC₅₀: 3–10 µM), a property absent in adamantane derivatives like amantadine, which primarily affects dopamine reuptake .
- Azatriquinylamines (tricyclo[6.3.0.0²,⁶]undecane-3,11-dione derivatives) show weaker voltage-gated calcium channel (VGCC) blockade (IC₅₀ > 50 µM) compared to PCU amines .
Neuroprotective Potential
- Cookson’s diketone derivatives attenuate peroxide-induced cell death in PC12 cells (LDH assay), while adamantane analogues lack significant neuroprotective effects .
Biological Activity
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry and organic synthesis due to its structural properties and the biological implications of its derivatives.
- Molecular Formula : CHO
- Molecular Weight : 174.20 g/mol
- CAS Number : 2958-72-7
- IUPAC Name : this compound
The compound features a diketone structure that contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione exhibit antimicrobial activity against various bacterial strains. A study highlighted the synthesis of amino acid derivatives from this compound which showed promising antibacterial effects in vitro against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Studies have explored the anticancer potential of compounds derived from pentacyclic structures similar to pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione. For instance, certain synthesized derivatives demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549 cells in laboratory settings . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, some studies have reported that derivatives can act as inhibitors of proteases and kinases involved in cancer progression and inflammation . These interactions suggest a potential role in therapeutic applications targeting metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions including cyclization and functionalization processes that yield various derivatives with enhanced biological activities.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 8-amino-pentacyclo[5.4.0]undecane-8-carboxylic acid | Antibacterial | |
| Hydantoin derivatives | Cytotoxicity against cancer cells | |
| Ketal derivatives | Enzyme inhibition |
Case Studies
- Antimicrobial Study : A recent study synthesized amino acid derivatives from pentacyclo compounds and evaluated their antimicrobial activity using agar diffusion methods against various pathogens . The results indicated significant inhibition zones compared to control groups.
- Cytotoxicity Assessment : In vitro assays were conducted on HeLa cells treated with synthesized derivatives of pentacyclo compounds showing dose-dependent cytotoxic effects with IC50 values ranging from 15 to 30 µM .
- Enzyme Inhibition : A series of enzyme assays demonstrated that certain derivatives could inhibit proteolytic enzymes by binding at the active site, suggesting a potential mechanism for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
